molecular formula C27H20BrN5O3 B11521198 7-(4-bromophenyl)-1,3-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-bromophenyl)-1,3-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11521198
M. Wt: 542.4 g/mol
InChI Key: OMVQFKQHETYQJS-UHFFFAOYSA-N
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Description

7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(4-PHENOXYPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(4-PHENOXYPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group by a nucleophile.

    Cyclization reactions: These reactions form ring structures, which are essential for the imidazo[1,2-g]purine core.

    Bromination and phenoxylation: These steps introduce the bromophenyl and phenoxyphenyl groups into the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(4-PHENOXYPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(4-PHENOXYPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(4-PHENOXYPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(4-METHOXYPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-(4-PHENOXYPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Uniqueness

The uniqueness of 7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(4-PHENOXYPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H20BrN5O3

Molecular Weight

542.4 g/mol

IUPAC Name

7-(4-bromophenyl)-2,4-dimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C27H20BrN5O3/c1-30-24-23(25(34)31(2)27(30)35)32-16-22(17-8-10-18(28)11-9-17)33(26(32)29-24)19-12-14-21(15-13-19)36-20-6-4-3-5-7-20/h3-16H,1-2H3

InChI Key

OMVQFKQHETYQJS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=C(C=C6)Br

Origin of Product

United States

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